

# An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone

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## Compound of Interest

Compound Name: 3',5'-  
Bis(trifluoromethyl)acetophenone

Cat. No.: B056603

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## Introduction

**3',5'-Bis(trifluoromethyl)acetophenone** is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, characterized by a central acetophenone core flanked by two highly electronegative trifluoromethyl groups, imparts distinct properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the -CF<sub>3</sub> groups can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, which are crucial parameters in drug design. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and information regarding its safety and handling.

## Chemical and Physical Properties

The properties of **3',5'-Bis(trifluoromethyl)acetophenone** are summarized in the tables below, providing a quick reference for researchers.

### Table 1: Chemical Identifiers

Identifier	Value
CAS Number	30071-93-3[1][2]
Molecular Formula	C10H6F6O[3]
Molecular Weight	256.14 g/mol [1][3]
Linear Formula	(CF3)2C6H3COCH3[1]
InChI Key	MCYCSIKSZLARBD-UHFFFAOYSA-N[1][3]
SMILES String	CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F[1]
EC Number	250-023-7[1]
MDL Number	MFCD00009910[1]

**Table 2: Physical Properties**

Property	Value
Appearance	Colorless to light yellow, clear liquid[1][3][4]
Density	1.422 g/mL at 25 °C[1][2][3]
Boiling Point	95-98 °C at 15 mmHg[3][5]
Refractive Index	n <sub>20/D</sub> 1.4221[1][2][3]
Flash Point	82 °C (179.6 °F) - closed cup[1][5]
Storage Temperature	Room Temperature, sealed in dry conditions[3]

## Safety and Handling

**3',5'-Bis(trifluoromethyl)acetophenone** is classified as an irritant. Proper safety precautions are essential when handling this compound.

**Table 3: GHS Hazard Information**

Category	Description
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning[1][6]
Hazard Statements	H315: Causes skin irritation[1][4] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1][4][6]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Hazard Classifications	Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Target Organs	Respiratory system[1]

#### Handling Recommendations:

- Work in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry place.

## Experimental Protocols: Synthesis

The most common and practical method for synthesizing **3',5'-**

**Bis(trifluoromethyl)acetophenone** is through the acylation of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene.[1] It is crucial to note that trifluoromethylphenyl Grignard reagents can be explosive under certain conditions, such as loss of solvent or upon heating, and must be handled with extreme care.[3][7]

## Synthesis via Grignard Reagent Acylation

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

### Step 1: Formation of the Grignard Reagent

- Flame-dry a three-necked, round-bottom flask equipped with a thermocouple, inert gas inlet, an addition funnel, and a magnetic stir bar. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
- Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Cool the solution to -5 °C using an ice-salt bath.
- Add a 2M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 eq) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 0 °C.[1]
- Upon completion of the addition, stir the reaction mixture for 1 hour at a temperature between 0 °C and -10 °C.

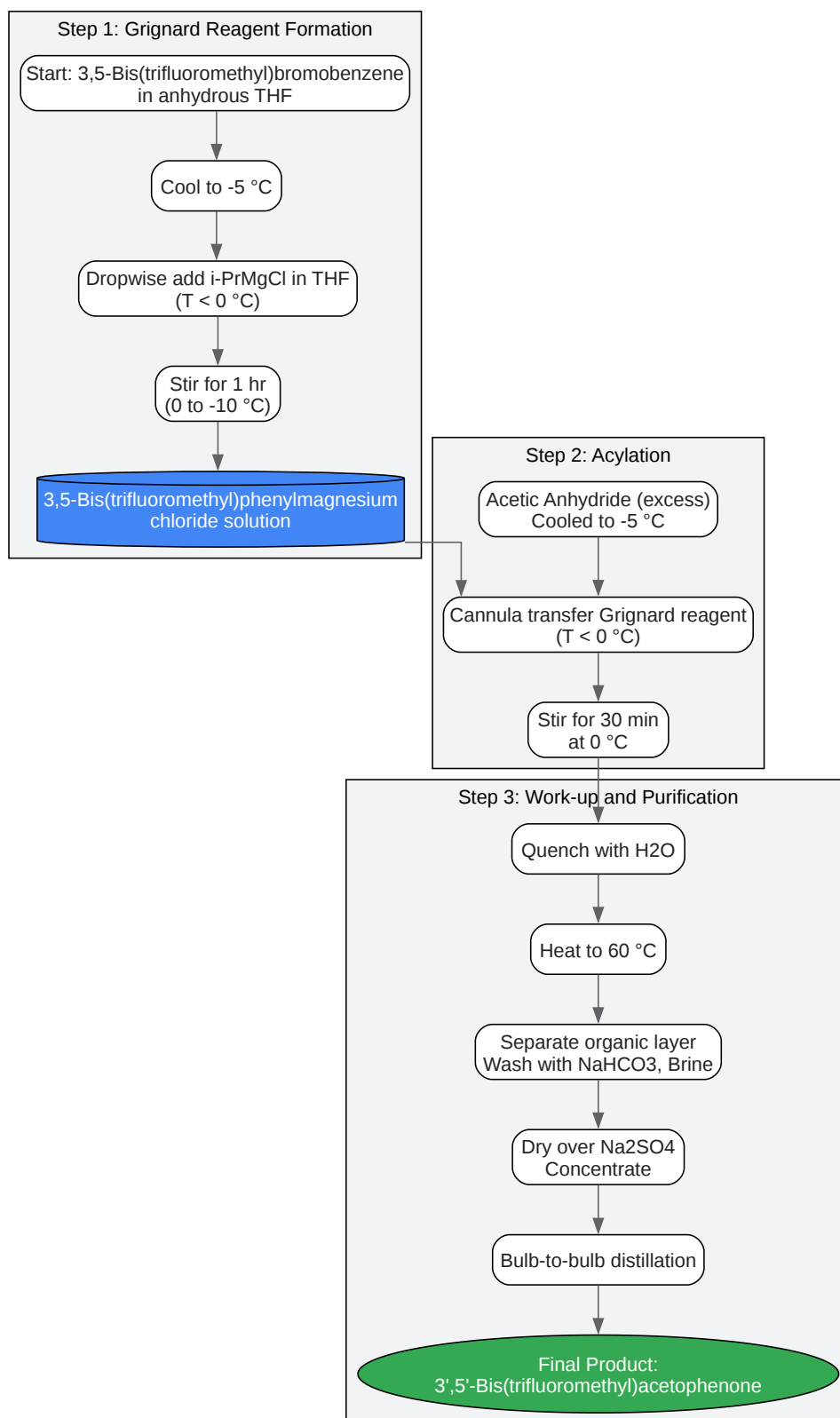
### Step 2: Acylation Reaction

- In a separate flame-dried flask, place an excess of acetic anhydride (typically >2.0 eq). Cool this flask to -5 °C.
- Transfer the prepared Grignard reagent solution to the flask containing acetic anhydride via a cannula at a rate that maintains the internal temperature below 0 °C (this can take approximately 2 hours).[1]
- After the transfer is complete, stir the resulting pale yellow solution for 30 minutes at 0 °C.

### Step 3: Work-up and Purification

- Remove the ice bath and slowly add deionized water dropwise over 1 hour to quench the reaction.
- Heat the biphasic mixture to 60 °C for 15 minutes, then allow it to cool to room temperature.

- Separate the organic layer. The organic phase should be washed sequentially with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) and concentrate it by rotary evaporation.
- Purify the crude product by bulb-to-bulb distillation (e.g., at 25 mmHg, collecting the distillate at 122-132 °C) to yield **3',5'-bis(trifluoromethyl)acetophenone** as a clear, colorless oil.<sup>[1]</sup>



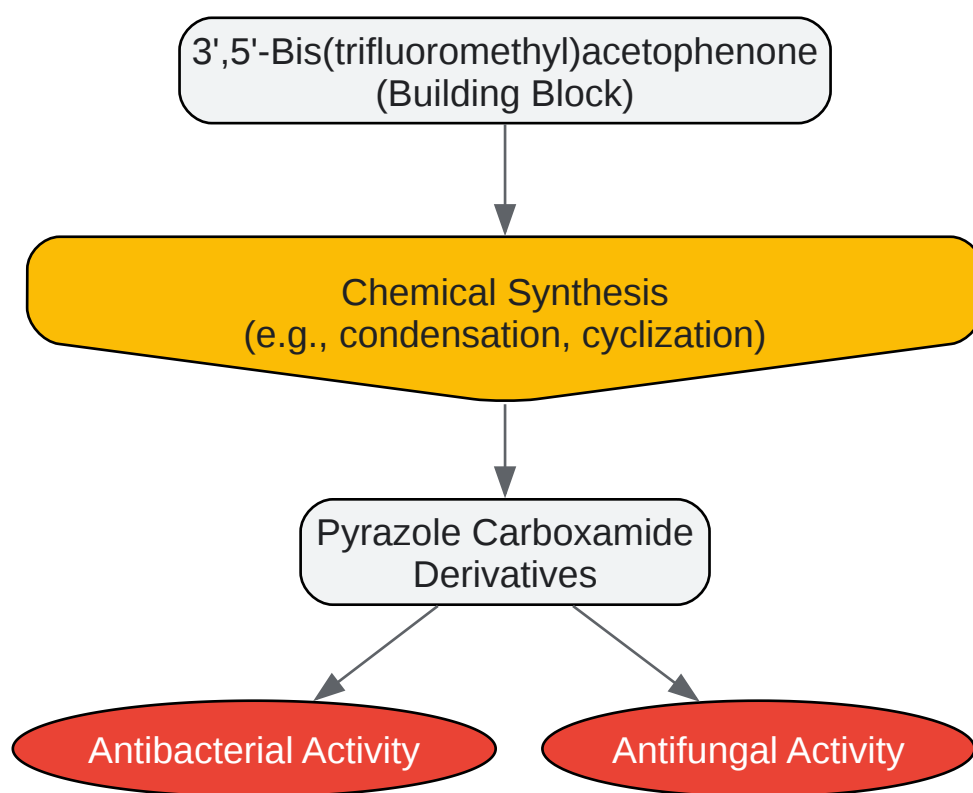
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Figure 1: Synthesis workflow for 3',5'-Bis(trifluoromethyl)acetophenone.

## Applications in Drug Development

**3',5'-Bis(trifluoromethyl)acetophenone** is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its primary role is as a reactant for creating derivatives with potential therapeutic applications.

A notable application is in the preparation of pyrazole carboxamide derivatives, which have shown both antibacterial and antifungal activity.[4] The acetophenone moiety provides a reactive ketone group that can be readily transformed through various organic reactions, such as condensation and cyclization, to build diverse molecular scaffolds. The bis(trifluoromethyl)phenyl group is incorporated into the final structure, where it can contribute to the molecule's overall efficacy and pharmacokinetic profile.



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Figure 2: Role as a building block for bioactive compounds.

## Conclusion

**3',5'-Bis(trifluoromethyl)acetophenone** is a key reagent for chemists in the pharmaceutical and life sciences sectors. Its well-defined properties and established synthetic routes, coupled with the advantageous characteristics imparted by its trifluoromethyl groups, make it an important component in the drug discovery pipeline. Careful adherence to safety protocols is paramount when handling this compound and its reactive intermediates. The information provided in this guide serves as a foundational resource for its effective and safe use in a research and development setting.

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